REACTION_CXSMILES
|
[CH:1](NC(C)C)(C)C.[Li]CCCC.CCCCCC.[F:19][C:20]1[CH:21]=[CH:22][C:23]([O:29][CH3:30])=[C:24]([CH:28]=1)[C:25]([OH:27])=[O:26].CI>C1COCC1>[F:19][C:20]1[C:28]([CH3:1])=[C:24]([C:23]([O:29][CH3:30])=[CH:22][CH:21]=1)[C:25]([OH:27])=[O:26]
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Name
|
|
Quantity
|
478 g
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Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
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Name
|
|
Quantity
|
2.8 L
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Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
297.5 g
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Type
|
reactant
|
Smiles
|
FC=1C=CC(=C(C(=O)O)C1)OC
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Name
|
|
Quantity
|
1.3 L
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Type
|
solvent
|
Smiles
|
C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
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CUSTOM
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Details
|
with stirring over 60 min
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
equipped with gas inlet, addition funnel
|
Type
|
CUSTOM
|
Details
|
The solution was degassed with N2 for 5 min
|
Duration
|
5 min
|
Type
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ADDITION
|
Details
|
After the addition
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Type
|
ADDITION
|
Details
|
was added to the reaction mixture at −55° C.—45° C.
|
Type
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STIRRING
|
Details
|
The resulting brown mixture was stirred at −15˜−25° C. for 3.5 h
|
Duration
|
3.5 h
|
Type
|
CUSTOM
|
Details
|
Another para-reaction same with above reaction
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Type
|
CUSTOM
|
Details
|
A 20 L four-neck flask equipped with gas inlet, addition funnel
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Type
|
CUSTOM
|
Details
|
The mixture was degassed with N2 for 5 min
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to −20˜−15° C. with dry ice acetone bath under small N2 flow
|
Type
|
ADDITION
|
Details
|
containing MeI at −15˜−5° C.
|
Type
|
STIRRING
|
Details
|
with stirring over 20 min
|
Duration
|
20 min
|
Type
|
STIRRING
|
Details
|
The resulting cloudy mixture was stirred at −20˜−15° C. for 2 h
|
Duration
|
2 h
|
Type
|
WAIT
|
Details
|
brought to ambient temperature over 1.5 h
|
Duration
|
1.5 h
|
Type
|
STIRRING
|
Details
|
The obtained brown suspension was stirred at 25-30° C. for 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The reaction was then quenched with aqueous HCl (5.0 L, 2N) at 20-25° C.
|
Type
|
STIRRING
|
Details
|
After being stirred for 5 min at 20° C.
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
the two phase mixture was separated
|
Type
|
CONCENTRATION
|
Details
|
the upper layer was concentrated to dryness under vacuum
|
Type
|
CUSTOM
|
Details
|
to give black oil
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with EtOAc (5×1.5 L) and all the organic layers
|
Type
|
WASH
|
Details
|
The resulting solution was washed with water (2×μL) and brine (3×1 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Reaction Time |
60 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=C(C(=O)O)C(=CC1)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 740 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 229.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |